(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone
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Overview
Description
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
Compounds with similar structures, such as 3-(3,4-dimethoxyphenyl)propanoic acid, have been shown to interact withAromatic-amino-acid aminotransferase . This enzyme plays a crucial role in the metabolism of aromatic amino acids.
Mode of Action
This could potentially alter the metabolic pathways involving aromatic amino acids .
Biochemical Pathways
These pathways play a crucial role in protein synthesis and other vital biological processes .
Pharmacokinetics
Similar compounds such as 3-(3,4-dimethoxyphenyl)propanoic acid have been studied, and their absorption, distribution, metabolism, and excretion properties could provide some insights .
Result of Action
Similar compounds have been shown to have significant effects on enzyme activity, which could potentially lead to changes in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone typically involves multi-step organic reactions. One common approach includes the initial formation of the naphthyridine core, followed by the introduction of the dimethoxyphenyl group through a coupling reaction. The morpholino group is then added via nucleophilic substitution. The reaction conditions often require the use of catalysts, such as palladium, and solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction rates. The purification process typically involves chromatography techniques to isolate the desired product from by-products and unreacted starting materials .
Chemical Reactions Analysis
Types of Reactions
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
(4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
(3,4-Dimethoxyphenyl)acetonitrile: Shares the dimethoxyphenyl group but lacks the naphthyridine and morpholino groups.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(morpholino)ethylamino)benzamides: Contains a morpholino group but has a different core structure.
Uniqueness
The uniqueness of (4-((3,4-Dimethoxyphenyl)amino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone lies in its combined structural features, which confer specific chemical reactivity and biological activity not observed in simpler analogs .
Properties
IUPAC Name |
[4-(3,4-dimethoxyanilino)-7-methyl-1,8-naphthyridin-3-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-14-4-6-16-20(25-15-5-7-18(28-2)19(12-15)29-3)17(13-23-21(16)24-14)22(27)26-8-10-30-11-9-26/h4-7,12-13H,8-11H2,1-3H3,(H,23,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDDOFDIUHWANBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=C(C(=C2C=C1)NC3=CC(=C(C=C3)OC)OC)C(=O)N4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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